2-(Methylsulfanyl)-4-(2,4,5-trichlorophenoxy)-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-(Methylsulfanyl)-4-(2,4,5-trichlorophenoxy)-6-(trifluoromethyl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in various fields such as pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a trifluoromethyl group, a trichlorophenoxy group, and a methylsulfanyl group attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-4-(2,4,5-trichlorophenoxy)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with the preparation of the pyrimidine core, which can be derived from readily available precursors such as cyanoacetamide and formamide.
Formation of Pyrimidine Ring: The pyrimidine ring is formed through a cyclization reaction, often involving the use of strong acids or bases as catalysts.
Functional Group Introduction: The introduction of the trifluoromethyl group, trichlorophenoxy group, and methylsulfanyl group is achieved through nucleophilic substitution reactions. Reagents such as trifluoromethyl iodide, trichlorophenol, and methylthiol are commonly used.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processes: Continuous flow processes may be employed to enhance efficiency and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-4-(2,4,5-trichlorophenoxy)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while nucleophilic substitution of the trichlorophenoxy group can produce various substituted derivatives.
Scientific Research Applications
2-(Methylsulfanyl)-4-(2,4,5-trichlorophenoxy)-6-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-4-(2,4,5-trichlorophenoxy)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity to produce a biological response.
Affect Cellular Processes: Influence cellular processes such as signal transduction, gene expression, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfanyl)-4-(2,4-dichlorophenoxy)-6-(trifluoromethyl)pyrimidine: Similar structure with one less chlorine atom.
2-(Methylsulfanyl)-4-(2,4,5-trichlorophenoxy)-6-(difluoromethyl)pyrimidine: Similar structure with one less fluorine atom.
2-(Ethylsulfanyl)-4-(2,4,5-trichlorophenoxy)-6-(trifluoromethyl)pyrimidine: Similar structure with an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
2-(Methylsulfanyl)-4-(2,4,5-trichlorophenoxy)-6-(trifluoromethyl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the trichlorophenoxy group contributes to its reactivity and potential biological activity.
Properties
IUPAC Name |
2-methylsulfanyl-4-(2,4,5-trichlorophenoxy)-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3F3N2OS/c1-22-11-19-9(12(16,17)18)4-10(20-11)21-8-3-6(14)5(13)2-7(8)15/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPWQJQTLAGBOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)OC2=CC(=C(C=C2Cl)Cl)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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